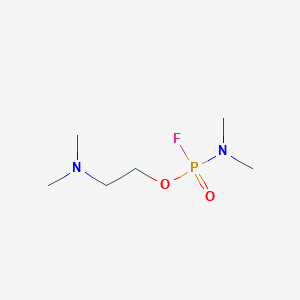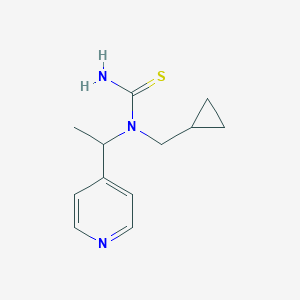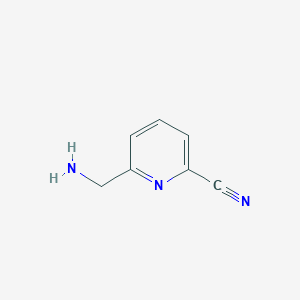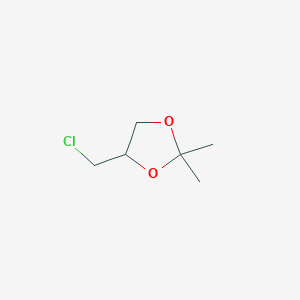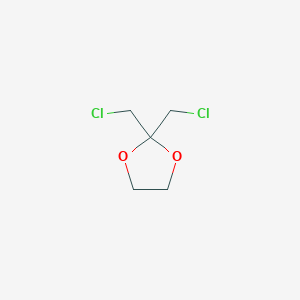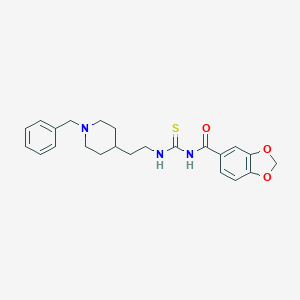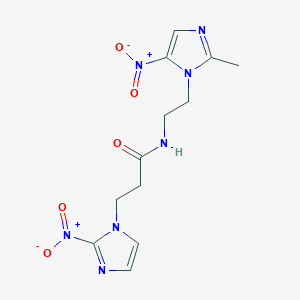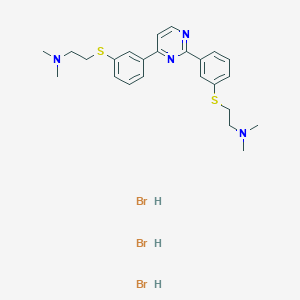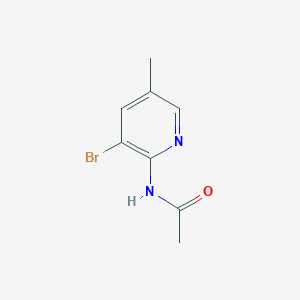![molecular formula C14H8N2O8 B114804 5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid CAS No. 144949-59-7](/img/structure/B114804.png)
5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Dinitro[1,1’-biphenyl]-3,3’-dicarboxylic acid: is an organic compound characterized by the presence of two nitro groups and two carboxylic acid groups attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dinitro[1,1’-biphenyl]-3,3’-dicarboxylic acid typically involves nitration reactions. One common method is the nitration of biphenyl derivatives using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions often require careful control of temperature and reaction time to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro groups in 5,5’-Dinitro[1,1’-biphenyl]-3,3’-dicarboxylic acid can undergo reduction reactions to form amino derivatives.
Reduction: Reduction of the nitro groups can be achieved using reagents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups act as electron-withdrawing groups, influencing the reactivity of the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a catalyst, tin(II) chloride, or iron powder in acidic conditions.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or sulfonating agents.
Major Products:
Reduction: Amino derivatives of the biphenyl compound.
Substitution: Halogenated or sulfonated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: 5,5’-Dinitro[1,1’-biphenyl]-3,3’-dicarboxylic acid is used as a precursor in the synthesis of various organic compounds. Its nitro and carboxylic acid groups make it a versatile intermediate for further chemical modifications.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry. For example, the reduction of nitro groups to amino groups can lead to the formation of biologically active compounds that may serve as pharmaceuticals or biochemical probes.
Industry: In the materials science field, this compound can be used in the development of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or electronic characteristics.
Mécanisme D'action
The mechanism of action of 5,5’-Dinitro[1,1’-biphenyl]-3,3’-dicarboxylic acid primarily involves its ability to undergo various chemical reactions due to the presence of nitro and carboxylic acid groups. These functional groups can participate in redox reactions, nucleophilic substitutions, and other chemical transformations. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparaison Avec Des Composés Similaires
5,5’-Diamino[1,1’-biphenyl]-3,3’-dicarboxylic acid: This compound is similar but contains amino groups instead of nitro groups.
4,4’-Dinitro[1,1’-biphenyl]-2,2’-dicarboxylic acid: Another biphenyl derivative with nitro and carboxylic acid groups but with different substitution patterns.
Uniqueness: 5,5’-Dinitro[1,1’-biphenyl]-3,3’-dicarboxylic acid is unique due to the specific positioning of its nitro and carboxylic acid groups, which influence its chemical reactivity and potential applications. The presence of both electron-withdrawing nitro groups and carboxylic acid groups makes it a valuable intermediate for various chemical syntheses and industrial applications.
Propriétés
IUPAC Name |
3-(3-carboxy-5-nitrophenyl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O8/c17-13(18)9-1-7(3-11(5-9)15(21)22)8-2-10(14(19)20)6-12(4-8)16(23)24/h1-6H,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJSFQJMJQNVGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628916 |
Source


|
| Record name | 5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144949-59-7 |
Source


|
| Record name | 5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
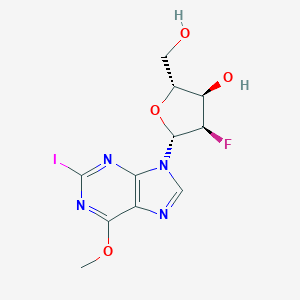
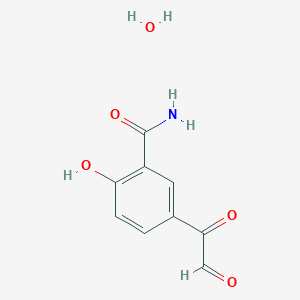
![2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B114732.png)
